molecular formula C10H10BrIO2 B12990561 Ethyl 3-(bromomethyl)-4-iodobenzoate

Ethyl 3-(bromomethyl)-4-iodobenzoate

Cat. No.: B12990561
M. Wt: 368.99 g/mol
InChI Key: FJCMCBDKFORDHQ-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)-4-iodobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromomethyl and iodobenzoate groups attached to an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(bromomethyl)-4-iodobenzoate typically involves multi-step reactions. One common method includes the bromination of a methyl group on a benzoate derivative followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(bromomethyl)-4-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Ethyl 3-(bromomethyl)-4-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic pathways and studying reaction mechanisms.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 3-(bromomethyl)-4-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The iodobenzoate group can participate in coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are often catalyzed by transition metals such as palladium, which facilitate the transfer of electrons and the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(bromomethyl)-4-iodobenzoate is unique due to the combination of bromomethyl and iodobenzoate groups, which provide distinct reactivity patterns. This makes it a versatile compound for various synthetic applications and research studies .

Properties

Molecular Formula

C10H10BrIO2

Molecular Weight

368.99 g/mol

IUPAC Name

ethyl 3-(bromomethyl)-4-iodobenzoate

InChI

InChI=1S/C10H10BrIO2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3

InChI Key

FJCMCBDKFORDHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)CBr

Origin of Product

United States

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